Molecular Weight and LogP Comparison vs. NBD-PZ (4-Nitro Analog)
The target compound (CAS 105685-14-1) has a molecular weight of 204.23 g/mol and a computed XLogP3-AA of 0.6 [1][2]. In contrast, its 7-nitro-substituted analog (NBD-PZ, CAS 139332-66-4) has a molecular weight of 249.23 g/mol and an estimated logP of approximately 1.5–2.0 due to the electron-withdrawing nitro group . This lower molecular weight and reduced lipophilicity of the target compound confer distinct advantages in fragment-based drug design and in optimizing ligand efficiency metrics.
| Evidence Dimension | Molecular Weight (g/mol) and LogP |
|---|---|
| Target Compound Data | MW: 204.23 g/mol; XLogP3-AA: 0.6 |
| Comparator Or Baseline | 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole (NBD-PZ, CAS 139332-66-4): MW: 249.23 g/mol; Estimated logP: ~1.5–2.0 |
| Quantified Difference | MW difference: -45 g/mol (18% lower); LogP difference: approximately -0.9 to -1.4 units (more hydrophilic) |
| Conditions | Computed physicochemical properties from PubChem and vendor data; logP estimates derived from structural analogs |
Why This Matters
Lower molecular weight and improved hydrophilicity can enhance aqueous solubility and reduce non-specific protein binding, critical parameters in early-stage drug discovery and chemical probe development.
- [1] PubChem. 4-(Piperazin-1-yl)-2,1,3-benzoxadiazole. Compound Summary CID 17955209. Computed Properties. Accessed April 2026. View Source
- [2] ChemSrc. 4-piperazin-1-yl-2,1,3-benzoxadiazole. Physicochemical Properties: LogP 1.02620. Accessed April 2026. View Source
